2-(Naphthalen-2-YL)isonicotinic acid
Description
Properties
IUPAC Name |
2-naphthalen-2-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNXWLTZXMLVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540645 | |
| Record name | 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100004-92-0 | |
| Record name | 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Naphthalene Derivatives with Isonicotinic Acid Precursors
A primary method involves the condensation of 2-naphthylamine with isonicotinic acid derivatives under acidic conditions. For instance, reacting 2-naphthylamine with ethyl isonicotinate in ethanol or methanol at reflux temperatures (70–80°C) for 12–24 hours yields the intermediate ester, which is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. This route achieves moderate yields (55–65%) and is favored for its simplicity.
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates, while protic solvents like ethanol stabilize intermediates through hydrogen bonding. Catalytic amounts of sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly employed to accelerate the condensation.
Hydrazinolysis of Nicotinic Acid Esters
Adapting methodologies from antitubercular drug synthesis, hydrazinolysis of ethyl 2-(naphthalen-2-YL)isonicotinate with hydrazine hydrate under reflux conditions produces the corresponding hydrazide, which is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic media. This two-step process, while requiring careful temperature control (0–5°C during oxidation), achieves higher purity (>90%) due to the crystalline nature of intermediates.
Multi-Component Reactions (MCRs)
A three-component reaction involving 2-naphthol, ethyl acetoacetate, and ammonium acetate in acetic acid at 120°C generates ethyl 2-methyl-6-(naphthalen-2-YL)nicotinate, which is hydrolyzed to the target compound. This method, though efficient (70–75% yield), demands strict stoichiometric ratios to minimize byproducts like regioisomeric naphthalene adducts.
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale synthesis utilizes continuous flow reactors to enhance heat and mass transfer. For example, a patented process employs a tubular reactor with segmented flow to mix 2-naphthylamine and isonicotinoyl chloride at 100–120°C, achieving 85% conversion in 30 minutes. Automated solvent recovery systems reduce waste, aligning with green chemistry principles.
Solvent and Catalyst Optimization
Large-scale reactions prioritize solvent recyclability. Dichloroethane and toluene are preferred for their low cost and ease of separation via distillation. Heterogeneous catalysts like zeolite-supported palladium improve selectivity, reducing the need for costly purification steps.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Elevated temperatures (>100°C) accelerate condensation but risk decomposition. Pressure-controlled reactors (1–2 atm) stabilize volatile intermediates, as demonstrated in the synthesis of related nicotinic acid derivatives.
pH Control in Hydrolysis Steps
Maintaining a pH of 10–12 during ester hydrolysis prevents side reactions such as decarboxylation. A study reported a 20% yield increase when using buffered sodium hydroxide compared to unbuffered conditions.
Comparative Analysis of Synthesis Pathways
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Condensation | 55–65% | 85–90% | Moderate | Simplicity, low cost |
| Hydrazinolysis-Oxidation | 70–75% | >90% | High | High purity, crystalline intermediates |
| Multi-Component Reaction | 70–75% | 80–85% | Low | Single-pot synthesis |
Data Tables
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-YL)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: 2-(Naphthalen-2-YL)isonicotinic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions between aromatic compounds and biological macromolecules. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-YL)isonicotinic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The naphthalene ring can participate in π-π stacking interactions, while the isonicotinic acid moiety can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Isoniazid (Isonicotinic acid hydrazide)
- Structure : Replaces the carboxylic acid group of isonicotinic acid with a hydrazide moiety.
- Key Differences : Unlike this compound, Isoniazid lacks aromatic substituents but retains the pyridine core.
- Properties/Applications : A first-line antitubercular agent due to its ability to inhibit mycolic acid synthesis in Mycobacterium tuberculosis. The hydrazide group enhances bioavailability and target specificity, whereas the naphthalene group in this compound may improve membrane permeability via lipophilic interactions .
Nicotinic Acid (Pyridine-3-carboxylic acid)
- Structure : Carboxylic acid group at position 3 of the pyridine ring (vs. position 4 in isonicotinic acid).
- Key Differences : The positional isomerism alters electronic properties and biological activity. Nicotinic acid is a precursor of NAD⁺/NADH and is used to treat pellagra, whereas isonicotinic acid derivatives often exhibit antimicrobial or anticancer properties .
Naphthalene-Containing Analogues
4-(Naphthalen-2-YL)nicotinic Acid
- Structure : Naphthalen-2-yl group attached to position 4 of nicotinic acid.
- Key Differences : The carboxylic acid group is at position 3 (nicotinic acid) vs. position 4 (isonicotinic acid). This positional variance affects regioselectivity in reactions and biological target interactions. For example, 4-(Naphthalen-2-YL)nicotinic acid shows antimicrobial activity due to synergistic effects between the naphthalene and nicotinic acid moieties, while this compound’s activity may differ due to altered steric and electronic profiles .
2-(Naphthalen-1-YL)nicotinic Acid
- Structure : Naphthalen-1-yl substituent instead of naphthalen-2-yl.
- Key Differences: The attachment position on the naphthalene ring influences π-stacking interactions and solubility.
Fluorinated and Spirocyclic Derivatives
2-(1,1-Difluoropropyl)isonicotinic Acid
- Structure : Difluoropropyl group replaces the naphthalene moiety.
- Key Differences: Fluorine atoms enhance lipophilicity and metabolic stability, which could make this compound more bioavailable than this compound.
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic Acid
- Structure : Incorporates a sulfur-containing spirocyclic framework.
- Key Differences : The spiro structure introduces conformational rigidity and sulfur-mediated interactions (e.g., metal chelation). While this compound lacks such features, its naphthalene group may offer superior π-π stacking in drug design .
Comparative Data Table
| Compound Name | Key Structural Features | Biological/Physicochemical Properties | Applications | Reference |
|---|---|---|---|---|
| This compound | Naphthalen-2-yl at pyridine-2, carboxylic acid at pyridine-4 | High aromaticity, moderate solubility in polar solvents | Drug discovery, materials science | |
| Isoniazid | Hydrazide group at pyridine-4 | High bioavailability, antitubercular activity | Tuberculosis treatment | |
| 4-(Naphthalen-2-YL)nicotinic acid | Naphthalen-2-yl at pyridine-4 | Antimicrobial activity, regioselective reactivity | Antimicrobial agents | |
| 2-(1,1-Difluoropropyl)isonicotinic acid | Difluoropropyl at pyridine-2 | Enhanced lipophilicity, metabolic stability | Bioactive molecule development | |
| 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid | Spirocyclic sulfur framework | Metal chelation, conformational rigidity | Enzyme inhibition, catalysis |
Biological Activity
2-(Naphthalen-2-YL)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and plant biology. This article delves into its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 100004-92-0
This compound features a naphthalene moiety attached to an isonicotinic acid structure, which may contribute to its unique biological properties.
Research indicates that this compound may influence various biological pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. It has been shown to modulate the levels of reactive oxygen species (ROS), thereby influencing cellular signaling pathways related to stress responses .
- Plant Defense Induction : Similar to other isonicotinic acid derivatives, this compound may act as an inducer of plant defense mechanisms. Studies have demonstrated that it can enhance the expression of pathogenesis-related proteins in plants, contributing to increased resistance against pathogens .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy .
Case Studies
Several studies have explored the biological activity of this compound:
- Antioxidant Studies : A study published in Journal of Agricultural and Food Chemistry highlighted the compound's ability to scavenge free radicals and inhibit lipid peroxidation in vitro, suggesting its potential use as a natural preservative in food systems .
- Plant Resistance : Research conducted on tobacco plants demonstrated that treatment with this compound led to a significant increase in the expression of PR-1 genes, which are crucial for plant defense against viral infections . This aligns with findings related to other isonicotinic acid derivatives.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines indicated that this compound could induce apoptosis, particularly in lung and breast cancer cells. The mechanism appears to involve the modulation of apoptotic pathways through ROS generation .
Data Table
Q & A
Q. Advanced Research Focus
- Molecular docking : Screen against databases like PDB or ChEMBL to identify potential targets (e.g., kinases, GPCRs).
- QSAR modeling : Correlate electronic parameters (Hammett constants) with activity data to predict novel targets .
- MD simulations : Assess binding stability in dynamic environments, such as lipid bilayers or solvated enzyme active sites .
How can derivatization optimize the pharmacokinetic profile of this compound?
Q. Advanced Research Focus
- Prodrug strategies : Esterify the carboxylic acid to improve oral absorption (e.g., ethyl ester derivatives hydrolyzed in vivo) .
- PEGylation : Attach polyethylene glycol chains to enhance solubility and half-life .
- Metabolic blocking : Introduce deuterium at labile positions to reduce CYP450-mediated degradation .
What experimental precautions are necessary to address stability issues during biological assays?
Q. Advanced Research Focus
- Stability studies : Monitor degradation under varying pH, temperature, and light exposure using HPLC or LC-MS.
- Protect light-sensitive groups : Use amber glassware for compounds with naphthalene or conjugated systems prone to photoisomerization .
- Antioxidant additives : Include agents like ascorbic acid in cell culture media to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
